molecular formula C20H20ClNO2 B5002197 8-[4-(4-chloro-2-methylphenoxy)butoxy]quinoline

8-[4-(4-chloro-2-methylphenoxy)butoxy]quinoline

Cat. No.: B5002197
M. Wt: 341.8 g/mol
InChI Key: PRLIUHPXMDSYBW-UHFFFAOYSA-N
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Description

8-[4-(4-chloro-2-methylphenoxy)butoxy]quinoline is an organic compound that features a quinoline core substituted with a butoxy chain, which is further substituted with a 4-chloro-2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-chloro-2-methylphenoxy)butoxy]quinoline typically involves the following steps:

    Preparation of 4-(4-chloro-2-methylphenoxy)butanol: This intermediate can be synthesized by reacting 4-chloro-2-methylphenol with 4-chlorobutanol in the presence of a base such as potassium carbonate.

    Formation of 8-hydroxyquinoline: This can be prepared by the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Etherification: The final step involves the etherification of 8-hydroxyquinoline with 4-(4-chloro-2-methylphenoxy)butanol using a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-chloro-2-methylphenoxy)butoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used for reduction.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

8-[4-(4-chloro-2-methylphenoxy)butoxy]quinoline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Potential use as a fluorescent probe for biological imaging.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 8-[4-(4-chloro-2-methylphenoxy)butoxy]quinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their function and leading to cell death. The phenoxy group can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-2-methylphenoxy)butanoic acid
  • 4-(4-chloro-2-methylphenoxy)butyric acid
  • 4-(4-chloro-2-methylphenoxy)butanol

Uniqueness

8-[4-(4-chloro-2-methylphenoxy)butoxy]quinoline is unique due to its quinoline core, which imparts distinct electronic and steric properties. This makes it more versatile in applications compared to similar compounds that lack the quinoline structure.

Properties

IUPAC Name

8-[4-(4-chloro-2-methylphenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-15-14-17(21)9-10-18(15)23-12-2-3-13-24-19-8-4-6-16-7-5-11-22-20(16)19/h4-11,14H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLIUHPXMDSYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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